molecular formula C6H2Cl2FI B6284548 1,5-dichloro-2-fluoro-4-iodobenzene CAS No. 1207875-89-5

1,5-dichloro-2-fluoro-4-iodobenzene

Cat. No. B6284548
CAS RN: 1207875-89-5
M. Wt: 290.9
InChI Key:
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Description

1,5-Dichloro-2-fluoro-4-iodobenzene (DCFI) is an organofluorine compound with a wide range of applications in the fields of science, chemistry, and medicine. It has a unique structure that allows it to be used in a variety of ways, from synthesis methods to scientific research applications.

Scientific Research Applications

1,5-dichloro-2-fluoro-4-iodobenzene has a wide range of applications in scientific research. It has been used in the study of enzymes, in the synthesis of pharmaceuticals, and in the development of new materials. It has also been used in the study of gene expression and regulation. Additionally, this compound has been used in the development of new catalysts for chemical reactions.

Mechanism of Action

1,5-dichloro-2-fluoro-4-iodobenzene works by binding to the active site of enzymes, which are proteins that catalyze biochemical reactions. When this compound binds to an enzyme, it can alter the enzyme’s activity and change the rate at which the reaction occurs. Additionally, this compound can be used to inhibit enzymes, as it can block the active site and prevent the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects. Additionally, this compound has been found to have an effect on the immune system, as it can increase the production of certain cytokines. It has also been found to have an effect on the central nervous system, as it can increase the production of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

1,5-dichloro-2-fluoro-4-iodobenzene has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is toxic and can be hazardous if not handled properly. Additionally, it can react with other chemicals and can produce toxic byproducts.

Future Directions

1,5-dichloro-2-fluoro-4-iodobenzene has a wide range of potential applications in the future. It could be used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the development of new materials, as it has been found to have an effect on the structure of proteins and other molecules. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new treatments for neurological disorders, as it has been found to have an effect on the central nervous system.

Synthesis Methods

1,5-dichloro-2-fluoro-4-iodobenzene is synthesized through a two-step process. First, 1,4-dichloro-2-fluoro-benzene (DCFB) is reacted with potassium iodide in acetic acid to form this compound (this compound). This reaction is known as the Sandmeyer reaction. The second step involves the reaction of this compound with sodium hypochlorite in water to form 1-chloro-2-fluoro-4-iodobenzene (CFIB).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dichloro-2-fluoro-4-iodobenzene involves the introduction of chlorine, fluorine, and iodine atoms onto a benzene ring.", "Starting Materials": [ "Benzene", "Chlorine gas", "Fluorine gas", "Iodine", "Iron(III) chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Nitration of benzene with a mixture of nitric and sulfuric acids to form nitrobenzene", "Reduction of nitrobenzene to aniline using iron and hydrochloric acid", "Diazotization of aniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Sandmeyer reaction of diazonium salt with copper(I) chloride to form chlorobenzene", "Halogen exchange reaction of chlorobenzene with fluorine gas in the presence of iron(III) chloride to form fluorobenzene", "Electrophilic substitution of fluorobenzene with iodine in the presence of sodium hydroxide to form 1,5-difluoro-2-iodobenzene", "Chlorination of 1,5-difluoro-2-iodobenzene with chlorine gas in the presence of sodium bicarbonate to form 1,5-dichloro-2-fluoro-4-iodobenzene" ] }

CAS RN

1207875-89-5

Molecular Formula

C6H2Cl2FI

Molecular Weight

290.9

Purity

95

Origin of Product

United States

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